

# In-Depth Technical Guide: Vinblastine Analog ALB-109564 Hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ALB-109564 hydrochloride**

Cat. No.: **B605275**

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## Abstract

**ALB-109564 hydrochloride**, a semi-synthetic analog of the natural chemotherapeutic agent vinblastine, is a potent tubulin inhibitor. By interfering with the dynamics of microtubule polymerization, ALB-109564 induces mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. Preclinical studies have demonstrated its cytotoxic activity across a range of solid tumor types, including colon, non-small cell lung cancer (NSCLC), and prostate cancer, with efficacy comparable to or exceeding that of established vinca alkaloids like vinorelbine in certain xenograft models. This technical guide provides a comprehensive overview of the available preclinical data on **ALB-109564 hydrochloride**, including its mechanism of action, in vitro cytotoxicity, in vivo efficacy, and detailed experimental protocols.

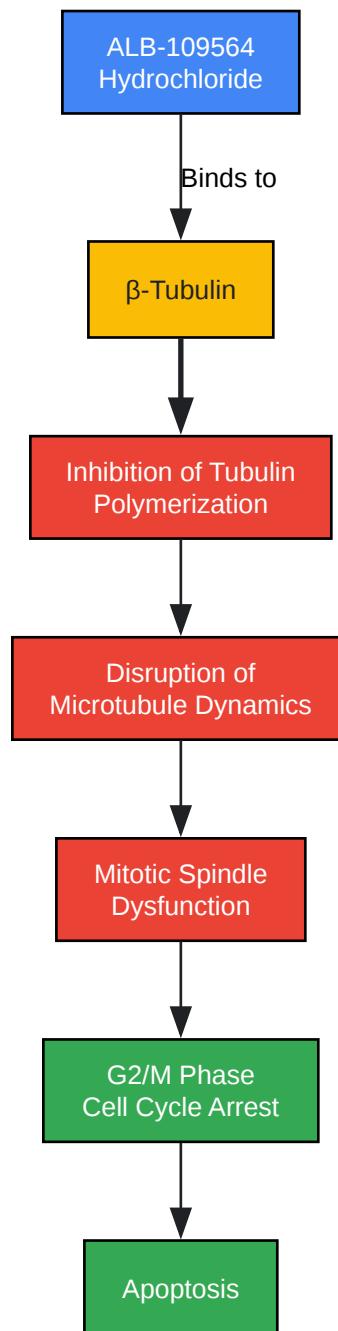
## Introduction

Vinca alkaloids, derived from the Madagascar periwinkle (*Catharanthus roseus*), represent a cornerstone of cancer chemotherapy. Their mechanism of action involves the disruption of microtubule function, which is critical for mitotic spindle formation and cell division. **ALB-109564 hydrochloride**, also known as 12'-Methylthiovinblastine hydrochloride, is a novel vinblastine analog developed to enhance antitumor activity and potentially overcome mechanisms of resistance associated with older vinca alkaloids. Structural modifications to the vinblastine scaffold aim to improve its therapeutic index.

## Mechanism of Action: Tubulin Inhibition

**ALB-109564 hydrochloride** exerts its cytotoxic effects by binding to  $\beta$ -tubulin at the vinca alkaloid binding site. This interaction inhibits the polymerization of tubulin dimers into microtubules, essential components of the cytoskeleton. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing the formation of a functional mitotic spindle and ultimately triggering apoptosis.

## Signaling Pathway: Disruption of Microtubule Dynamics

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Caption: Mechanism of action of **ALB-109564 hydrochloride**.

## Preclinical Data

### In Vitro Cytotoxicity

Preclinical evaluations have shown that **ALB-109564 hydrochloride** is active against a wide variety of tumor types, including colon, NSCLC, and prostate cancer cell lines.[\[1\]](#) The cytotoxic concentrations are reported to be comparable to those of approved vinca alkaloids.[\[1\]](#)

Table 1: In Vitro Cytotoxicity of **ALB-109564 Hydrochloride** (Representative Data)

Cell Line	Cancer Type	IC50 (nM)
<b>H460</b>	<b>NSCLC</b>	<b>Data not available</b>
COLO205	Colon	Data not available
PC3	Prostate	Data not available
H69	Small Cell Lung Cancer	Data not available
MX-1	Breast	Data not available

(Specific IC50 values are not yet publicly available in the reviewed literature.)

### In Vivo Efficacy in Xenograft Models

In vivo studies have demonstrated the antitumor activity of **ALB-109564 hydrochloride** in various human tumor xenograft models. Notably, in a comparative study, ALB-109564 displayed superior antitumor activity compared to vinorelbine in a panel of xenografts including H460 (NSCLC), COLO205 (colon), PC3 (prostate), H69 (small cell lung cancer), and MX-1 (breast).[\[1\]](#)

Table 2: In Vivo Antitumor Efficacy of **ALB-109564 Hydrochloride** (Summary of Findings)

Xenograft Model	Cancer Type	Dosing Schedule	Outcome
H460	NSCLC	Intravenously	Superior to vinorelbine
COLO205	Colon	Intravenously	Superior to vinorelbine
PC3	Prostate	Intravenously	Superior to vinorelbine
H69	Small Cell Lung Cancer	Intravenously	Superior to vinorelbine
MX-1	Breast	Intravenously	Superior to vinorelbine

(Detailed quantitative data on tumor growth inhibition and survival are not yet publicly available.)

## Pharmacokinetics

A Phase I clinical trial was initiated to evaluate the pharmacokinetics of **ALB-109564 hydrochloride** when administered intravenously every three weeks.[\[1\]](#) The results of these pharmacokinetic analyses in humans are not yet fully published. Preclinical pharmacokinetic data from animal models have not been found in the public domain.

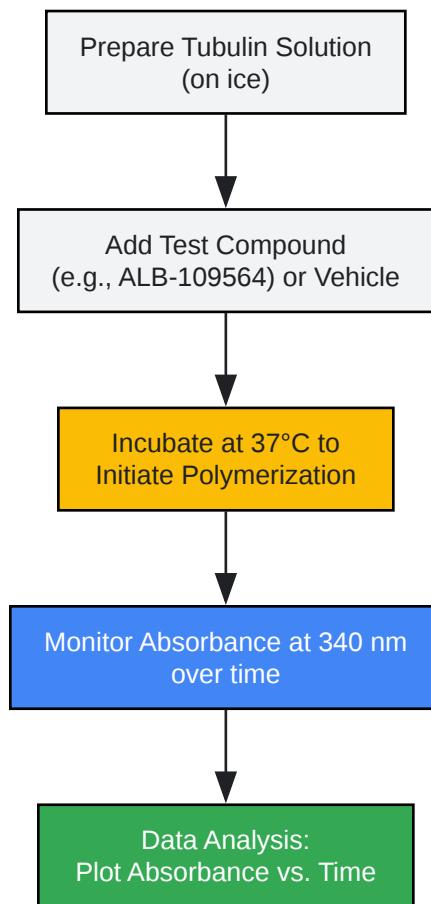
## Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of tubulin inhibitors like **ALB-109564 hydrochloride**.

### In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the change in turbidity (light scattering) of the solution.

Experimental Workflow:



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Caption: Workflow for a turbidity-based tubulin polymerization assay.

Methodology:

- Reagents and Materials:
  - Purified tubulin (>99%)
  - General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl<sub>2</sub>, 0.5 mM EGTA)
  - GTP (100 mM stock)

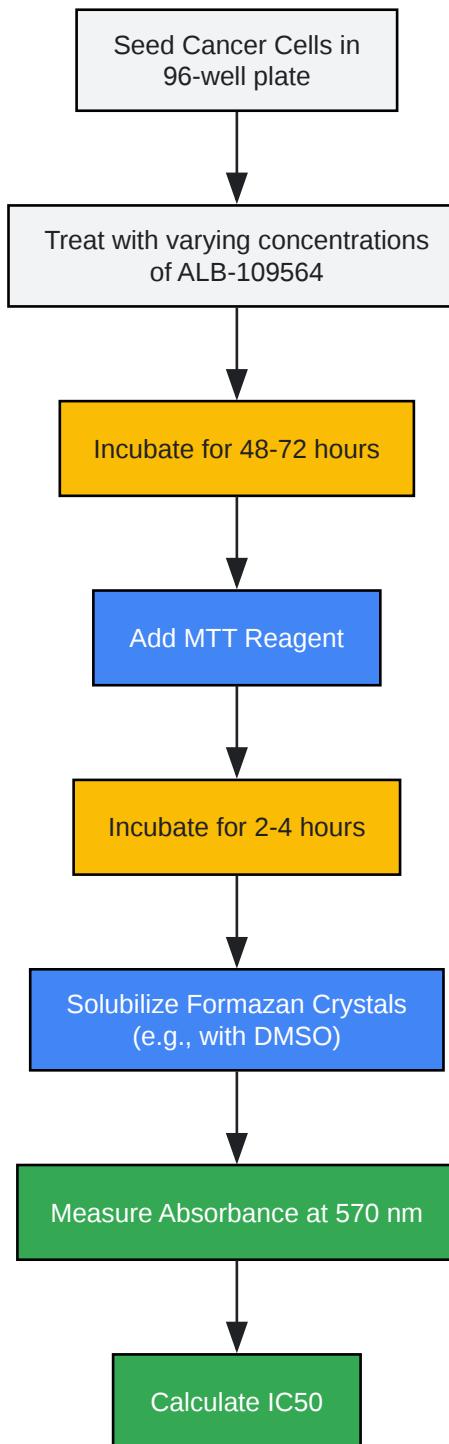
- Glycerol
- Test compound (**ALB-109564 hydrochloride**) dissolved in an appropriate solvent (e.g., DMSO)
- 96-well, clear bottom microplate
- Temperature-controlled microplate reader

- Procedure:
  1. On ice, prepare the tubulin polymerization reaction mixture containing tubulin (e.g., 3 mg/mL final concentration) in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
  2. Add the test compound at various concentrations or vehicle control to the wells of a pre-warmed (37°C) 96-well plate.
  3. Initiate the polymerization reaction by adding the cold tubulin mixture to the wells containing the compound.
  4. Immediately place the plate in a microplate reader pre-set to 37°C.
  5. Measure the absorbance at 340 nm every minute for 60-90 minutes.
- Data Analysis:
  - Plot the change in absorbance over time.
  - Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

## In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Experimental Workflow:



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Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

**Methodology:**

- Reagents and Materials:
  - Cancer cell line of interest
  - Complete cell culture medium
  - **ALB-109564 hydrochloride**
  - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  - Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
  - 96-well cell culture plates
- Procedure:
  1. Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
  2. Treat the cells with a serial dilution of **ALB-109564 hydrochloride** and a vehicle control.
  3. Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO<sub>2</sub> incubator.
  4. Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
  5. Remove the medium and add the solubilization solution to dissolve the formazan crystals.
  6. Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle control.

- Plot the percentage of viability against the log of the drug concentration and determine the IC<sub>50</sub> value (the concentration of drug that inhibits cell growth by 50%).

## Conclusion

**ALB-109564 hydrochloride** is a promising vinblastine analog with potent tubulin-inhibiting properties. Preclinical data, although not yet fully detailed in the public domain, suggest significant in vitro and in vivo antitumor activity across a range of solid tumors, with a potentially superior efficacy profile compared to existing vinca alkaloids. Further publication of the complete preclinical and clinical data will be crucial for fully elucidating the therapeutic potential of this compound. The experimental protocols provided herein offer a framework for the continued investigation and characterization of **ALB-109564 hydrochloride** and other novel tubulin inhibitors.

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## References

- 1. researchgate.net [researchgate.net]
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